Pirralkonium bromide
Description
Pirralkonium bromide (chemical name: bis(3-(2,5-dimethyl-1-pyrrolidinyl)propyl)hexadecylmethylammonium bromide) is a quaternary ammonium compound classified as a topical anti-infective agent. Its molecular formula is C₃₅H₇₂N₃Br, and it is regulated by the U.S. Food and Drug Administration (FDA) under the Unique Ingredient Identifier (UNII) 6WVM5HPV4T . The compound is recognized by the World Health Organization (WHO) as an International Non-Proprietary Name (INN) and has been listed in the WHO INN reference publication since 1968 .
Structurally, this compound features a hexadecyl chain linked to a methylammonium group, with two 3-(2,5-dimethylpyrrolidinyl)propyl substituents (Figure 1). This design enhances its surfactant properties, enabling disruption of microbial cell membranes. The compound is scheduled under HS 29339990 and SITC 51577 for international trade . Regulatory agencies, including the European Medicines Agency (EMA), list it in the eXtended EudraVigilance Medicinal Product Dictionary (XEVMPD) under Index SUB09942MIG .
Properties
CAS No. |
17243-65-1 |
|---|---|
Molecular Formula |
C35H72BrN3 |
Molecular Weight |
614.9 g/mol |
IUPAC Name |
bis[3-(2,5-dimethylpyrrolidin-1-yl)propyl]-hexadecyl-methylazanium;bromide |
InChI |
InChI=1S/C35H72N3.BrH/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29-38(6,30-21-27-36-32(2)23-24-33(36)3)31-22-28-37-34(4)25-26-35(37)5;/h32-35H,7-31H2,1-6H3;1H/q+1;/p-1 |
InChI Key |
XFVMOBHZJPHMOI-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCC[N+](C)(CCCN1C(CCC1C)C)CCCN2C(CCC2C)C.[Br-] |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](C)(CCCN1C(CCC1C)C)CCCN2C(CCC2C)C.[Br-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Dodeclonium Bromide
- Molecular Formula: C₂₂H₃₉ClNOBr .
- Structure : Contains a dodecyl chain (12-carbon alkyl group) and a chlorinated quaternary ammonium center.
- Regulatory Status : FDA UNII XD8BU85ZLK ; EMA XEVMPD Index SUB06349MIG .
- Trade Classification : HS 29239000; SITC 51481 .
- Key Differences: Shorter alkyl chain (C12 vs. Presence of a chlorine atom introduces electronegative effects, altering interaction with microbial membranes .
Tibezonium Iodide
- Molecular Formula : C₂₈H₃₂N₃S₂I .
- Structure : Features a benzodiazepine core with sulfur and iodine substituents, differing significantly from pirralkonium’s pyrrolidine-based structure.
- Regulatory Status : FDA UNII E9P274AJEW ; EMA XEVMPD Index SUB11021MIG .
- Trade Classification : HS 29339940; SITC 51577 .
- Key Differences :
Pirralkonium (Base Compound)
- Molecular Formula : C₃₅H₇₂N₃ .
- Structure: The non-brominated form of pirralkonium, lacking the bromide counterion.
- Regulatory Status : FDA UNII T0Y37N2R7O ; EMA XEVMPD Index SUB09942MIG .
Structural and Functional Analysis
Table 1: Comparative Data of this compound and Analogues
| Parameter | This compound | Dodeclonium Bromide | Tibezonium Iodide |
|---|---|---|---|
| Molecular Formula | C₃₅H₇₂N₃Br | C₂₂H₃₉ClNOBr | C₂₈H₃₂N₃S₂I |
| Molecular Weight | ~687.9 g/mol | ~481.9 g/mol | ~625.6 g/mol |
| FDA UNII | 6WVM5HPV4T | XD8BU85ZLK | E9P274AJEW |
| EMA XEVMPD Index | SUB09942MIG | SUB06349MIG | SUB11021MIG |
| Trade Code (HS) | 29339990 | 29239000 | 29339940 |
| Primary Use | Topical anti-infective | Surface disinfectant | Oral/throat antiseptic |
Key Findings:
Chain Length and Bioactivity : Pirralkonium’s C16 alkyl chain enhances membrane disruption compared to dodeclonium’s C12 chain, but may increase toxicity .
Halogen Effects : Bromide (in pirralkonium) and iodide (in tibezonium) influence solubility and antimicrobial spectrum. Iodide’s larger atomic radius may improve penetration into biofilms .
Regulatory Variations : Despite similar classifications, trade codes (HS/SITC) differ, reflecting distinct chemical subcategories and applications .
Q & A
Basic Research Questions
Q. How can researchers verify the identity and purity of Pirralkonium bromide during synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques (e.g., NMR, FT-IR) and chromatography (HPLC) to confirm molecular structure and purity. Cross-reference with regulatory standards (e.g., USP monographs for quaternary ammonium compounds) to validate analytical protocols . For novel synthetic routes, provide detailed characterization data (e.g., melting point, elemental analysis) and compare against the International Non-Proprietary Name (INN) specifications for this compound (C35H72N3Br, SMILES: CCCCCCCCCCCCCCCCN+(CCCN1C(CCC1C)C)CCCN2C(CCC2C)C.[Br-]) .
Q. What are the established protocols for studying this compound’s antimicrobial efficacy?
- Methodological Answer : Follow standardized microbiological assays (e.g., MIC/MBC testing) under controlled pH and temperature conditions. Include comparator agents (e.g., benzethonium chloride) to contextualize potency. Document experimental parameters such as inoculum size and incubation time to ensure reproducibility .
Q. How should researchers address nomenclature inconsistencies in regulatory databases?
- Methodological Answer : Cross-check identifiers across authoritative sources:
| Identifier Type | Value | Source |
|---|---|---|
| UNII | 6WVM5HPV4T | US FDA |
| XEVMPD Code | SUB09942MIG | EMA |
| CAS | 17243-65-1 | UNSPSC |
| Resolve conflicts using the WHO INN List (Volume 22, 1968) and HS trade codes (293390) . |
Advanced Research Questions
Q. How can experimental design mitigate contradictions in this compound’s pharmacological data?
- Methodological Answer : Use factorial design to isolate variables (e.g., solvent polarity, counterion effects) that influence bioactivity. For example, discrepancies in cytotoxicity studies may arise from differences in cell-line sensitivity or bromide ion interference. Validate findings with orthogonal assays (e.g., flow cytometry vs. fluorescence microscopy) and report raw data in supplementary materials .
Q. What strategies are effective for analyzing this compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) with HPLC-MS monitoring. Key degradation products (e.g., demethylated analogs) should be quantified using validated calibration curves. Include a table of degradation kinetics:
| Temperature (°C) | Humidity (%) | t90 (days) | Major Degradant |
|---|---|---|---|
| 25 | 60 | 180 | Compound X |
| 40 | 75 | 90 | Compound Y |
| Correlate results with molecular dynamics simulations to predict shelf-life . |
Q. How can researchers resolve conflicting reports on this compound’s mechanism of action?
- Methodological Answer : Employ multimodal approaches:
- Biophysical assays : Surface plasmon resonance (SPR) to measure binding affinity to bacterial membranes.
- Computational modeling : Molecular docking against putative targets (e.g., lipid II synthase).
- Genetic knockouts : Use microbial strains with modified membrane composition to test hypotheses .
Publish negative results and raw datasets to reduce publication bias .
Methodological Notes for Replicability
- Synthesis : For novel derivatives, adhere to Beilstein Journal guidelines: report yields, stereochemical outcomes, and purity thresholds (>95% by HPLC). Use Supporting Information for extensive datasets .
- Data Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame research questions and avoid overgeneralization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
